tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a cyclohexyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 4-(5-amino-2-methylphenyl)cyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and can be used in the development of new synthetic methodologies .
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The carbamate moiety may also interact with active sites of enzymes, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl (4-aminocyclohexyl)carbamate: A related compound with a similar cyclohexyl structure.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate derivative with an aminoethyl group.
Uniqueness
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is unique due to the presence of the 5-amino-2-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-12-5-8-14(19)11-16(12)13-6-9-15(10-7-13)20-17(21)22-18(2,3)4/h5,8,11,13,15H,6-7,9-10,19H2,1-4H3,(H,20,21) |
InChI Key |
GQXJSHFCVFFJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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